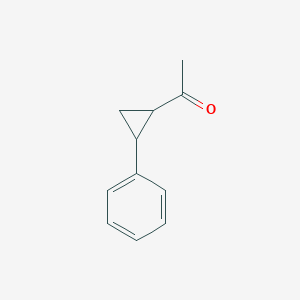

1-(2-Phenylcyclopropyl)ethanone

Description

BenchChem offers high-quality 1-(2-Phenylcyclopropyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Phenylcyclopropyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-phenylcyclopropyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-8(12)10-7-11(10)9-5-3-2-4-6-9/h2-6,10-11H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFKRVDCVJRDOBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CC1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90283840 | |

| Record name | 1-(2-phenylcyclopropyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90283840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827-92-9 | |

| Record name | NSC33718 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33718 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-phenylcyclopropyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90283840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Stereoisomers of 1-(2-Phenylcyclopropyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 1-(2-phenylcyclopropyl)ethanone, a chiral ketone with potential applications in medicinal chemistry. Due to the presence of two chiral centers at positions 1 and 2 of the cyclopropane ring, this compound exists as four distinct stereoisomers: a pair of enantiomers for the cis diastereomer and a pair for the trans diastereomer. The spatial arrangement of the phenyl and acetyl groups significantly influences the molecule's physicochemical properties and biological activity.

Stereoisomerism and Nomenclature

The four stereoisomers of 1-(2-phenylcyclopropyl)ethanone are:

-

(1R,2S)-1-(2-phenylcyclopropyl)ethanone and (1S,2R)-1-(2-phenylcyclopropyl)ethanone (cis enantiomers)

-

(1R,2R)-1-(2-phenylcyclopropyl)ethanone and (1S,2S)-1-(2-phenylcyclopropyl)ethanone (trans enantiomers)

The cis isomers have the phenyl and acetyl groups on the same face of the cyclopropane ring, while the trans isomers have them on opposite faces. Each diastereomer exists as a pair of non-superimposable mirror images (enantiomers).

Synthesis and Chiral Resolution

The synthesis of 1-(2-phenylcyclopropyl)ethanone stereoisomers can be approached through diastereoselective synthesis to obtain mixtures of cis and trans isomers, followed by chiral resolution to separate the enantiomers.

Diastereoselective Synthesis

A common strategy for the synthesis of 1,2-disubstituted cyclopropanes is the cyclopropanation of an α,β-unsaturated ketone. For 1-(2-phenylcyclopropyl)ethanone, the precursor would be benzalacetone (4-phenyl-3-buten-2-one).

This protocol is a representative method based on the Corey-Chaykovsky reaction, which is known to produce cyclopropanes from enones.[1]

Materials:

-

Benzalacetone

-

Trimethylsulfoxonium iodide

-

Sodium hydride (60% dispersion in mineral oil)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add sodium hydride (1.1 eq) under a nitrogen atmosphere.

-

Wash the sodium hydride with hexanes to remove the mineral oil and then suspend it in anhydrous DMSO.

-

Add trimethylsulfoxonium iodide (1.1 eq) portion-wise to the suspension at room temperature. The reaction is exothermic and the temperature should be maintained below 25°C.

-

Stir the resulting mixture at room temperature for 15-20 minutes until the evolution of hydrogen gas ceases and a homogenous solution of the ylide is formed.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Dissolve benzalacetone (1.0 eq) in anhydrous DMSO and add it dropwise to the ylide solution over 30 minutes, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Pour the reaction mixture into ice-cold water and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to separate the cis and trans diastereomers of 1-(2-phenylcyclopropyl)ethanone.

Logical Workflow for Diastereoselective Synthesis

References

An In-depth Technical Guide to the Physicochemical Properties of Compounds Associated with CAS Number 827-92-9

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the available physicochemical properties for the chemical entities associated with CAS number 827-92-9. It has come to our attention that this CAS number is ambiguously assigned to two distinct molecules in various chemical databases: N-(4-methoxyphenyl)picolinamide and 1-(2-phenylcyclopropyl)ethanone. This guide will address this discrepancy and present the known data for each compound separately, offering a clear and concise summary of their structural and physicochemical characteristics. All quantitative data is presented in structured tables, and where available, detailed experimental protocols are provided.

Addressing the Ambiguity of CAS Number 827-92-9

A critical first step in utilizing any chemical is the unambiguous confirmation of its identity. A thorough search of chemical databases and scientific literature has revealed that CAS number 827-92-9 is linked to two different chemical structures. This ambiguity necessitates careful verification of the compound in hand against reliable analytical data. Researchers are strongly advised to confirm the identity of any sample labeled with this CAS number using spectroscopic methods before proceeding with any experimental work.

The logical workflow for addressing this ambiguity is outlined below:

Physicochemical Properties of N-(4-methoxyphenyl)picolinamide (MPPA)

Recent and detailed structural information is available for N-(4-methoxyphenyl)picolinamide. A 2024 publication provides a comprehensive analysis of its crystal structure.[1][2]

Structural and General Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂N₂O₂ | [1][2] |

| Molecular Weight | 228.25 g/mol | Calculated |

| IUPAC Name | N-(4-methoxyphenyl)picolinamide | [1][2] |

| Synonyms | MPPA | [1][2] |

| Appearance | Crystalline solid | [1][2] |

Thermal Properties

| Property | Value | Source |

| Melting Point | 362–363 K (89–90 °C) | [1][2] |

| Boiling Point | Data not available |

Spectroscopic Data

| Spectrum | Key Peaks/Signals | Source |

| ¹H NMR (600 MHz, CDCl₃) | δ 9.92 (s, 1H), 8.60 (ddt, J = 4.8, 1.7, 0.8 Hz, 1H), 8.29 (dt, J = 7.8, 1.1 Hz, 1H), 7.92–7.86 (m, 1H), 7.73–7.67 (m, 2H), 7.49–7.44 (m, 1H), 6.95–6.90 (m, 2H), 3.81 (s, 3H) | [1][2] |

| ¹³C NMR (151 MHz, CDCl₃) | δ 161.86, 156.52, 150.11, 148.07, 137.77, 131.16, 126.43, 122.44, 121.37, 114.38, 55.62 | [1][2] |

| Mass Spectrometry (MS) | m/z: [M]⁺ 228.00 | [1][2] |

Crystallographic Data

The crystal structure of MPPA has been determined by single-crystal X-ray diffraction.[1][2]

| Property | Value | Source |

| Crystal System | Monoclinic | [1][2] |

| Space Group | P2₁/n | [1][2] |

Experimental Protocols

A mixture of picolinic acid (0.005 mol), p-anisidine (0.01 mol), and orthoboric acid (0.005 mol) was combined and subjected to microwave irradiation for 40 minutes.[2] Following the reaction, a 10% NaHCO₃ solution was added, and the resulting solid was filtered.[1][2] The crude product was recrystallized from a 30% ethanol-water solution.[1][2]

The melting point of a crystalline solid can be determined using a melting point apparatus.[3][4][5][6]

To determine the crystal structure, a suitable single crystal of the compound is required.[7][8] The crystal is mounted on a goniometer and placed in an X-ray diffractometer.[7][8] A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is collected on a detector.[7][8] The resulting data is processed to determine the unit cell dimensions, space group, and ultimately the three-dimensional arrangement of atoms in the crystal.[7][8]

Physicochemical Properties of 1-(2-phenylcyclopropyl)ethanone

The available data for 1-(2-phenylcyclopropyl)ethanone is limited and contains some contradictions.

Structural and General Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O | [9] |

| Molecular Weight | 160.21 g/mol | [9] |

| IUPAC Name | 1-(2-phenylcyclopropyl)ethanone | [9] |

| Synonyms | None found |

Thermal and Physical Properties

| Property | Value | Source |

| Boiling Point | 73 °C (at 0.3 Torr) | [10] |

| Density | 1.077 ± 0.06 g/cm³ (Predicted) | [10] |

| Melting Point | Data not available | [9] |

Note: One source indicates that the melting point, boiling point, and density are "not available," which may suggest a lack of experimentally determined and verified data.[9]

Solubility

No specific experimental data on the solubility of 1-(2-phenylcyclopropyl)ethanone was found. However, a general qualitative solubility testing protocol can be followed to determine its solubility in various solvents.

The solubility of an organic compound can be qualitatively assessed by observing its miscibility with a range of solvents of varying polarity.

Conclusion

The CAS number 827-92-9 presents a case of ambiguity in chemical databases, being associated with both N-(4-methoxyphenyl)picolinamide and 1-(2-phenylcyclopropyl)ethanone. This guide has presented the available physicochemical data for both compounds, highlighting the more comprehensive and recent data available for N-(4-methoxyphenyl)picolinamide. It is imperative for researchers to independently verify the identity of any substance labeled with this CAS number before its use. The experimental protocols provided herein offer a starting point for the characterization of these compounds.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. scribd.com [scribd.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chm.uri.edu [chm.uri.edu]

- 7. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. 827-92-9 CAS MSDS (1-(2-PHENYL-CYCLOPROPYL)-ETHANONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

The Cyclopropyl Ketone Moiety: A Comprehensive Technical Guide to its Reactivity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

The cyclopropyl ketone moiety, a unique structural motif characterized by the fusion of a strained three-membered carbocycle with a carbonyl group, has emerged as a versatile and powerful building block in modern organic synthesis and medicinal chemistry. The inherent ring strain and unique electronic properties of the cyclopropyl group impart a diverse range of reactivity, enabling a plethora of chemical transformations that provide access to complex molecular architectures. This technical guide provides an in-depth exploration of the core reactivity of the cyclopropyl ketone moiety, supported by quantitative data, detailed experimental protocols, and visualizations of key reaction pathways.

Core Principles of Reactivity

The reactivity of cyclopropyl ketones is fundamentally governed by two key features:

-

Ring Strain: The significant strain energy of the cyclopropane ring (approximately 27.5 kcal/mol) provides a thermodynamic driving force for ring-opening reactions.

-

Electronic Properties: The carbon-carbon bonds of the cyclopropyl ring possess a high degree of p-character, allowing for electronic conjugation with the adjacent carbonyl group. This "pseudo-double bond" character influences the reactivity of both the ring and the carbonyl.[1][2][3]

These factors contribute to a rich and varied reaction landscape, including cycloadditions, rearrangements, nucleophilic additions, and cross-coupling reactions.

Key Reactions of the Cyclopropyl Ketone Moiety

[3+2] Cycloaddition Reactions

One of the most powerful applications of cyclopropyl ketones is their participation in formal [3+2] cycloaddition reactions to construct five-membered rings, which are prevalent in numerous natural products and pharmaceutical agents.[4][5]

Photocatalytic [3+2] Cycloadditions: Visible-light photoredox catalysis has enabled the enantioselective [3+2] cycloaddition of aryl cyclopropyl ketones with alkenes.[4][6] In this process, a photocatalyst, such as Ru(bpy)32+, initiates a single-electron transfer to a Lewis acid-activated cyclopropyl ketone.[4][6] The resulting ketyl radical anion undergoes ring-opening to form a distonic radical anion, which then engages in a stepwise cycloaddition with an alkene partner to afford a cyclopentane derivative.[6]

Samarium(II) Iodide-Catalyzed [3+2] Cycloadditions: Samarium(II) iodide (SmI2) is a potent single-electron reductant that can catalyze the intermolecular coupling of both aryl and alkyl cyclopropyl ketones with alkenes and alkynes.[5][7][8][9] The reaction proceeds through the formation of a ketyl radical, followed by ring-opening and subsequent radical trapping by the coupling partner.[7][9] The reactivity of the cyclopropyl ketone in these reactions is influenced by the nature of the substituent on the ketone (aryl vs. alkyl) and on the cyclopropyl ring itself.[7][9][10] For instance, aryl cyclopropyl ketones benefit from conjugation, which stabilizes the intermediate ketyl radical, while alkyl cyclopropyl ketones may exhibit slower kinetics.[7][9] The presence of ortho-substituents on an aryl ring can enhance reactivity by promoting a pre-twisted conformation that facilitates radical trapping.[7][9]

Table 1: Selected Examples of Photocatalytic and SmI2-Catalyzed [3+2] Cycloadditions

| Entry | Cyclopropyl Ketone Substrate | Coupling Partner | Catalyst System | Product | Yield (%) | ee (%) | Reference |

| 1 | Phenyl cyclopropyl ketone | Styrene | Ru(bpy)32+, Gd(OTf)3, L3 | Substituted cyclopentane | 95 | 93 | [6] |

| 2 | 2,6-Dimethylphenyl cyclopropyl ketone | Phenylacetylene | SmI2 | Substituted cyclopentene | High | N/A | [7] |

| 3 | Cyclohexyl cyclopropyl ketone | Phenylacetylene | SmI2, Sm(0) | Substituted cyclopentene | 90 | N/A | [8] |

| 4 | p-Methoxyphenyl cyclopropyl ketone | 4-Methoxystyrene | Ru(bpy)32+, Gd(OTf)3, L6 | Substituted cyclopentane | 85 | 95 | [6] |

Rearrangement Reactions

The strained nature of the cyclopropyl ring makes cyclopropyl ketones susceptible to a variety of rearrangement reactions, often triggered by acid or thermal conditions.

Acid-Catalyzed Rearrangements: In the presence of Lewis or Brønsted acids, cyclopropyl ketones can undergo ring-opening to form carbocationic intermediates that subsequently rearrange to afford various products, including tetralones and spirocyclic compounds.[11][12] The specific outcome of these rearrangements is often dictated by the substitution pattern of the cyclopropyl ketone and the reaction conditions. For example, aryl cyclopropyl ketones can cyclize to form 1-tetralones under acidic conditions.[13]

Cloke-Wilson Rearrangement: This rearrangement involves the thermal or acid-catalyzed isomerization of cyclopropyl ketones into dihydrofurans.[14] This transformation is a valuable method for the synthesis of five-membered oxygen-containing heterocycles.[14]

Table 2: Examples of Rearrangement Reactions of Cyclopropyl Ketones

| Entry | Substrate | Reagent/Conditions | Major Product(s) | Yield (%) | Reference |

| 1 | Phenyl cyclopropyl ketone | BF3·OEt2 | 1-Tetralone | 75 | [13] |

| 2 | Tricyclodecanone derivative | Boron trifluoride | 11,12-Dihydronootkatone | N/A | [12] |

| 3 | Cyclopropyl carbaldehyde | Thermal | Dihydrofuran | N/A | [14] |

Nucleophilic Addition and Substitution Reactions

The carbonyl group of cyclopropyl ketones undergoes typical nucleophilic addition reactions.[15] However, the adjacent cyclopropyl ring can influence the stereoselectivity of these additions. Furthermore, the entire cyclopropyl ketone moiety can participate in nucleophilic substitution reactions where the cyclopropyl ring is opened. For instance, a highly regio- and diastereoselective nucleophilic substitution at the quaternary carbon stereocenter of cyclopropyl ketones has been developed using nucleophiles like TMSBr, DMPSCl, and TMSN3.[16]

Cross-Coupling Reactions

Recent advances have demonstrated the utility of cyclopropyl ketones in cross-coupling reactions. Nickel-catalyzed cross-electrophile coupling of cyclopropyl ketones with unactivated primary alkyl chlorides allows for the synthesis of γ-alkyl ketones.[17] This reaction proceeds via a ring-opening mechanism and offers a novel strategy for the formation of C(sp3)–C(sp3) bonds at a remote position.[17]

The Role of Cyclopropyl Ketones in Drug Discovery

The cyclopropyl group is a valuable "bioisostere" in medicinal chemistry, often used to replace gem-dimethyl groups or alkenes. Its incorporation into drug candidates can lead to improved metabolic stability, enhanced potency, and reduced off-target effects.[1] The unique conformational constraints imposed by the cyclopropyl ring can also optimize the binding of a molecule to its biological target.[1][2] Consequently, the synthetic methodologies developed for cyclopropyl ketones are of significant interest to drug development professionals.[18][19]

Experimental Protocols

General Protocol for Photocatalytic [3+2] Cycloaddition of an Aryl Cyclopropyl Ketone

This protocol is a representative example based on the work of Yoon and coworkers.[6]

Materials:

-

Aryl cyclopropyl ketone (1.0 equiv)

-

Alkene (2.0 equiv)

-

Ru(bpy)3(PF6)2 (1-2.5 mol%)

-

Gd(OTf)3 (20 mol%)

-

Chiral ligand (e.g., PyBOX) (30 mol%)

-

i-Pr2NEt (DIPEA) (2.0 equiv)

-

Anhydrous solvent (e.g., CH2Cl2 or THF)

Procedure:

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar is added the aryl cyclopropyl ketone, Gd(OTf)3, and the chiral ligand.

-

The tube is evacuated and backfilled with argon three times.

-

Anhydrous solvent, the alkene, and DIPEA are added via syringe.

-

The photocatalyst, Ru(bpy)3(PF6)2, is added, and the tube is sealed.

-

The reaction mixture is stirred and irradiated with a blue LED lamp at a controlled temperature (e.g., -20 °C) for 24-48 hours.

-

Upon completion, the reaction is quenched, and the product is purified by column chromatography on silica gel.

General Protocol for SmI2-Catalyzed Intermolecular Coupling

This protocol is a representative example based on the work of Procter and coworkers.[5][8]

Materials:

-

Cyclopropyl ketone (1.0 equiv)

-

Alkene or alkyne (1.2 equiv)

-

SmI2 (0.1 M in THF, 10 mol%)

-

Sm powder (for catalyst stabilization with alkyl cyclopropyl ketones, 10 mol%)

-

Anhydrous THF

Procedure:

-

An oven-dried Schlenk flask is charged with the cyclopropyl ketone and a magnetic stir bar.

-

The flask is evacuated and backfilled with argon.

-

Anhydrous THF and the alkene or alkyne are added.

-

The SmI2 solution in THF is added dropwise to the stirred solution at room temperature. For less reactive alkyl cyclopropyl ketones, Sm powder may be added to the reaction mixture.

-

The reaction is stirred at room temperature for the specified time (typically 1-24 hours) until completion is observed by TLC or GC-MS.

-

The reaction is quenched with a saturated aqueous solution of Na2S2O3.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried, filtered, and concentrated.

-

The crude product is purified by column chromatography.

Visualizations

Caption: Photocatalytic [3+2] cycloaddition pathway.

Caption: SmI2-catalyzed [3+2] cycloaddition mechanism.

Caption: Logic flow for acid-catalyzed rearrangement.

References

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. organic chemistry - How does the cyclopropyl group influence conjugation and aromaticity? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. [3+2] Cycloadditions of Aryl Cyclopropyl Ketones by Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Reactions of aryl cyclopropyl ketones. A new synthesis of aryl tetralones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 14. Cloke–Wilson rearrangement: a unique gateway to access five-membered heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07410B [pubs.rsc.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

- 17. Nickel-catalyzed γ-alkylation of cyclopropyl ketones with unactivated primary alkyl chlorides: balancing reactivity and selectivity via halide exchang ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02616K [pubs.rsc.org]

- 18. Cyclopropyl Methyl Ketone: A Key Compound in Organic Synthesis [sincerechemicals.com]

- 19. Cyclopropyl Methyl Ketone: properties, applications and safety_Chemicalbook [chemicalbook.com]

The Phenylcyclopropyl Scaffold: A Privileged Motif in Drug Discovery and Its Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The phenylcyclopropyl scaffold, a unique structural motif characterized by a phenyl ring attached to a cyclopropane ring, has emerged as a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure allows for precise spatial orientation of functional groups, leading to high-affinity and selective interactions with various biological targets. This technical guide provides a comprehensive overview of the known biological activities of phenylcyclopropyl-containing compounds, with a focus on their roles as enzyme inhibitors and receptor modulators. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a valuable resource for researchers in the field of drug discovery and development.

Enzyme Inhibition

The phenylcyclopropyl scaffold is a cornerstone in the design of potent inhibitors for several key enzyme families, most notably flavin-dependent amine oxidases.

Lysine-Specific Demethylase 1 (LSD1/KDM1A) Inhibition

LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a crucial role in epigenetic regulation by demethylating histone H3 at lysine 4 and 9 (H3K4 and H3K9).[1] Its overexpression is implicated in various cancers, making it a prime therapeutic target.[1] The trans-2-phenylcyclopropylamine moiety is a well-established pharmacophore for the irreversible inhibition of LSD1.[2] Tranylcypromine, an antidepressant, was one of the first identified LSD1 inhibitors.[2]

Phenylcyclopropylamine-based inhibitors act as mechanism-based inactivators of LSD1. The cyclopropylamine moiety undergoes oxidative activation by the FAD cofactor within the enzyme's active site, leading to the formation of a reactive intermediate that covalently bonds with the FAD, thereby irreversibly inhibiting the enzyme.[2]

Extensive structure-activity relationship (SAR) studies have been conducted to improve the potency and selectivity of phenylcyclopropyl-based LSD1 inhibitors over other amine oxidases like MAO-A and MAO-B.

| Compound | Target | Activity | Reference |

| Tranylcypromine (TCP) | LSD1 | IC₅₀ = ~200 µM | [2] |

| GSK2879552 | LSD1 | IC₅₀ = 17 nM | [3] |

| ORY-1001 (Iadademstat) | LSD1 | IC₅₀ < 20 nM | [4] |

| INCB059872 | LSD1 | IC₅₀ = 23 nM | [4] |

| S2101 | LSD1 | k_inact/K_I = 4560 M⁻¹s⁻¹ | [2] |

| NCD38 | LSD1 | IC₅₀ = 0.16 µM | [1] |

Inhibition of LSD1 leads to the re-expression of tumor suppressor genes, cell differentiation, and apoptosis in cancer cells.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. C–H activation enables a rapid structure–activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(2-phenylcyclopropyl)ethanone: A Versatile Synthetic Building Block

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-phenylcyclopropyl)ethanone is a key synthetic intermediate whose unique structural features—a strained cyclopropane ring conjugated with a phenyl group and a ketone—offer a rich landscape for chemical transformations. This guide provides a detailed examination of its synthesis, physicochemical properties, and diverse reactivity. It serves as a technical resource, highlighting the compound's role as a versatile building block for constructing complex molecular architectures and its significance in the development of pharmacologically active agents, particularly in the realm of neuroscience.

Introduction

The cyclopropyl moiety is a highly valued structural motif in medicinal chemistry, often introduced to enhance the potency, selectivity, and metabolic stability of drug candidates. 1-(2-phenylcyclopropyl)ethanone, by incorporating this group, presents itself as an attractive starting material. The inherent ring strain of the cyclopropane, combined with the electronic influence of the adjacent phenyl and acetyl groups, dictates its reactivity, making it a powerful precursor for a wide range of organic molecules. Its applications span from fundamental organic synthesis to the targeted development of pharmaceuticals.

Synthesis of 1-(2-phenylcyclopropyl)ethanone

The predominant method for synthesizing 1-(2-phenylcyclopropyl)ethanone is through the cyclopropanation of benzylideneacetophenone (chalcone). The Corey-Chaykovsky reaction, which employs a sulfur ylide, is a widely adopted and efficient strategy for this transformation.[1] This method allows for the formation of the cyclopropane ring under relatively mild conditions.

Experimental Protocol: Synthesis via Corey-Chaykovsky Reaction [1]

-

Reagents: Benzylideneacetophenone (1.0 eq), Trimethylsulfoxonium iodide (1.2 eq), Sodium hydride (60% dispersion in mineral oil, 1.2 eq), dry Dimethyl Sulfoxide (DMSO).

-

Procedure:

-

Under a nitrogen atmosphere, sodium hydride is carefully washed with dry hexanes to remove mineral oil and then suspended in dry DMSO in a flame-dried, three-necked flask.

-

Trimethylsulfoxonium iodide is added to the suspension in portions at ambient temperature. The mixture is stirred until the evolution of hydrogen gas ceases and a homogenous solution of dimethyloxosulfonium methylide (the sulfur ylide) is formed (approx. 1-2 hours).

-

A solution of benzylideneacetophenone in dry DMSO is added dropwise to the ylide solution. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

After completion (typically 3-5 hours), the reaction is carefully quenched by the slow addition of an equal volume of cold water.

-

The aqueous phase is extracted three times with ethyl acetate.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The resulting crude oil is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 1-(2-phenylcyclopropyl)ethanone as a mixture of cis and trans diastereomers.

-

Diagram: Synthetic Workflow

Caption: Corey-Chaykovsky synthesis of 1-(2-phenylcyclopropyl)ethanone.

Physicochemical and Spectroscopic Data

1-(2-phenylcyclopropyl)ethanone is typically isolated as an oil. Its key properties are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 827-92-9 | [2][3] |

| Molecular Formula | C₁₁H₁₂O | [2][3] |

| Molecular Weight | 160.21 g/mol | [2][3] |

| Boiling Point | 73 °C @ 0.3 Torr | [2] |

| Predicted Density | 1.077 ± 0.06 g/cm³ | [2] |

Table 2: Representative Spectroscopic Data

| Spectroscopy | Characteristic Peaks / Signals |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.30-7.10 (m, 5H, Ar-H), 2.50-2.35 (m, 1H, CH-Ph), 2.15-2.00 (m, 1H, CH-CO), 1.90 (s, 3H, COCH₃), 1.55-1.40 (m, 1H, CH₂), 1.25-1.10 (m, 1H, CH₂). (Note: Signals for cis/trans isomers may be distinct) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 207.5 (C=O), 140.2 (Ar-C), 128.4 (Ar-CH), 126.3 (Ar-CH), 126.0 (Ar-CH), 30.5 (CH₃), 28.2 (CH-Ph), 25.5 (CH-CO), 18.0 (CH₂). |

| IR (thin film, cm⁻¹) | ν: 3028 (Ar C-H), 2925 (Alkyl C-H), 1695 (C=O stretch), 1601, 1495 (Ar C=C). |

| Mass Spec (EI, m/z) | 160 [M]⁺, 145 [M-CH₃]⁺, 117, 105 [Ph-CO]⁺, 91 [C₇H₇]⁺. |

Chemical Reactivity and Synthetic Applications

The utility of 1-(2-phenylcyclopropyl)ethanone as a building block stems from the reactivity of both the ketone and the cyclopropane ring.

Reactions Involving the Carbonyl Group

The ketone functionality is a handle for numerous classical transformations, providing access to alcohols, esters, and more highly substituted derivatives.

-

Reduction: The ketone can be readily reduced to the corresponding secondary alcohol using agents like sodium borohydride (NaBH₄).

-

Baeyer-Villiger Oxidation: Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of 2-phenylcyclopropyl acetate.[3]

-

Nucleophilic Addition: Grignard reagents or organolithium compounds can add to the carbonyl to generate tertiary alcohols.

Diagram: Carbonyl Group Transformations

Caption: Key reactions at the carbonyl center of the title compound.

Ring-Opening and Rearrangement Reactions

The strain energy of the cyclopropane ring makes it susceptible to cleavage under various conditions, offering a pathway to linear carbon chains.

Experimental Protocol: Reductive Ring-Opening

-

Reagents: 1-(2-phenylcyclopropyl)ethanone (1.0 eq), Palladium on Carbon (10% Pd, 5 mol%), Hydrogen gas (H₂), Ethanol (solvent).

-

Procedure:

-

The ketone is dissolved in ethanol in a suitable pressure vessel.

-

The Pd/C catalyst is added to the solution.

-

The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 3-5 atm).

-

The mixture is stirred vigorously at room temperature or with gentle heating until hydrogen uptake ceases.

-

The reaction mixture is filtered through a pad of celite to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to afford the ring-opened product, 4-phenyl-2-butanone.

-

Application in Drug Development: MAO Inhibitors

A paramount application of this building block is in the synthesis of 2-phenylcyclopropylamine derivatives. This scaffold is the core of tranylcypromine, a well-known monoamine oxidase (MAO) inhibitor used as an antidepressant. The synthesis is typically achieved via reductive amination of 1-(2-phenylcyclopropyl)ethanone. MAO inhibitors function by preventing the breakdown of key neurotransmitters, thereby increasing their concentration in the synaptic cleft.

Diagram: Role of Derivatives in Neurotransmitter Signaling

Caption: Mechanism of MAO inhibition by a key derivative.

Conclusion

1-(2-phenylcyclopropyl)ethanone is a synthetic building block of considerable value. Its accessible synthesis and the orthogonal reactivity of its functional groups provide a robust platform for the creation of diverse and complex molecules. Its established role in the synthesis of potent MAO inhibitors highlights its importance for professionals in medicinal chemistry and drug development, solidifying its status as a critical intermediate in the pursuit of novel therapeutics.

References

Literature review on the synthesis of aryl cyclopropyl ketones

The aryl cyclopropyl ketone motif is a privileged structural element in medicinal chemistry and a versatile building block in organic synthesis.[1] Its presence in numerous bioactive compounds highlights the importance of efficient and robust synthetic methodologies for its construction. This guide provides an in-depth review of key synthetic strategies for aryl cyclopropyl ketones, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a comprehensive resource for researchers and drug development professionals.

Classical Approach: Friedel-Crafts Acylation

One of the most traditional methods for synthesizing aryl cyclopropyl ketones is the Friedel-Crafts acylation of aromatic compounds with cyclopropanecarbonyl chloride. This electrophilic aromatic substitution is generally effective for electron-rich aromatic substrates. However, its scope is limited, as aromatics bearing electron-poor rings or sensitive functional groups often fail to provide the desired products under the required acidic conditions.[1]

Transition Metal-Catalyzed Cross-Coupling Reactions

To overcome the limitations of Friedel-Crafts acylation, modern cross-coupling strategies have been developed. These methods offer broader substrate scope and milder reaction conditions.

Palladium-Catalyzed Carbonylative Cross-Coupling

A notable advancement is the palladium-catalyzed carbonylative cross-coupling reaction between aryl iodides and tricyclopropylbismuth. This method utilizes an N-heterocyclic carbene (NHC) palladium(II) catalyst, (SIPr)Pd(allyl)Cl, to facilitate the reaction under a carbon monoxide atmosphere (1 atm). The presence of lithium chloride is also crucial for achieving good yields of the corresponding aryl cyclopropyl ketones.[1] This approach is particularly valuable for preparing ketones on aromatic systems that are incompatible with Friedel-Crafts conditions.[1]

Caption: Catalytic cycle for Pd-catalyzed carbonylative cross-coupling.

Cyclopropanation of α,β-Unsaturated Ketones

The construction of the cyclopropane ring onto an existing unsaturated ketone is a powerful strategy. The Corey-Chaykovsky reaction is a prime example, particularly for the synthesis of donor-acceptor cyclopropanes.

Corey-Chaykovsky Cyclopropanation of 2-Hydroxychalcones

A simple and general method for synthesizing 1-acyl-2-(ortho-hydroxyaryl)cyclopropanes involves the Corey-Chaykovsky cyclopropanation of 2-hydroxychalcones.[2] This reaction tolerates a diverse range of substituents on both the phenolic moiety (e.g., alkoxy, halogens, nitro group) and the aroyl fragment, affording the desired cyclopropanes in moderate to high yields.[2] The reaction typically proceeds with high diastereoselectivity, yielding the trans-cyclopropane as the major product.[2]

Table 1: Synthesis of Donor-Acceptor Cyclopropanes via Corey-Chaykovsky Reaction [2]

| Entry | Aryl Group (Ar) | R Group | Yield (%) |

| 1 | Phenyl | H | 82 |

| 2 | 4-MeO-Phenyl | H | 85 |

| 3 | 4-Cl-Phenyl | H | 79 |

| 4 | 2-Thienyl | H | 75 |

| 5 | Phenyl | 5-Br | 88 |

| 6 | Phenyl | 5-NO₂ | 65 |

| 7 | 4-MeO-Phenyl | 3-EtO | 81 |

To a stirred solution of trimethylsulfoxonium iodide (2.2 mmol, 1.1 equiv) in DMSO (3 mL), powdered NaOH (2.2 mmol, 1.1 equiv) is added in one portion under an argon atmosphere. The resulting mixture is stirred at room temperature for 15 minutes. A solution of the corresponding 2-hydroxychalcone (2.0 mmol, 1 equiv) in DMSO (3 mL) is then added, and the reaction mixture is stirred at room temperature for 2-4 hours. After completion, the mixture is poured into ice water (30 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the pure product.

Ring Contraction and Rearrangement Methods

Alternative strategies involve the rearrangement of larger ring systems, such as cyclobutanones, to form the strained three-membered ring.

Acid-Catalyzed Rearrangement of 2-Hydroxycyclobutanones

A straightforward continuous-flow synthesis of arylthio-cyclopropyl carbonyl compounds has been developed starting from 2-hydroxycyclobutanones and aryl thiols.[3][4] This acid-catalyzed procedure uses a reusable solid acid catalyst, Amberlyst-35, packed into a column. The method allows for a scalable, multigram synthesis of cyclopropyl aldehydes and ketones under mild conditions.[3][4] A variety of aryl thiols react smoothly to give the corresponding arylthio-cyclopropyl products in good to excellent yields.[4]

Caption: Workflow for continuous-flow synthesis of aryl cyclopropyl ketones.

Organotitanium Chemistry: The Kulinkovich Reaction

The Kulinkovich reaction provides access to cyclopropanols from esters using Grignard reagents in the presence of a titanium(IV) alkoxide catalyst.[5][6] While the primary products are cyclopropanols, they are valuable precursors that can be oxidized to the corresponding ketones. The reaction proceeds through the formation of a titanacyclopropane intermediate.[6][7] This intermediate acts as a 1,2-dicarbanion equivalent, reacting with the ester to form the cyclopropanol product after hydrolysis.[6]

Table 2: Selected Applications of Kulinkovich-Type Reactions

| Substrate Type | Reagents | Product Type | Reference |

| Ester | EtMgBr, Ti(OiPr)₄ | 1-Substituted Cyclopropanol | [6] |

| Lactone | EtMgBr, Ti(OiPr)₄ | Fused Cyclopropanol | [8] |

| Nitrile | EtMgBr, Ti(OiPr)₄, then Lewis Acid | Primary Cyclopropylamine | [9] |

The reaction is initiated by the reaction of two equivalents of a Grignard reagent (e.g., EtMgBr) with a titanium(IV) alkoxide, leading to an unstable dialkyltitanium species.[6] This species undergoes β-hydride elimination to form a titanacyclopropane.[6] The titanacyclopropane then reacts with the ester carbonyl group, ultimately leading to the cyclopropanol product after workup.[5][6]

Modern Catalytic Approaches: Hydrogen-Borrowing Catalysis

A recent innovation for the α-cyclopropanation of ketones utilizes a hydrogen borrowing (HB) strategy.[10][11] This method involves the reaction of a ketone with an alcohol mediated by an iridium or ruthenium catalyst. The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ, which then undergoes an aldol condensation with the ketone. The resulting enone is reduced by the stored metal-hydride species.[10][11] For cyclopropanation, the process is designed such that the initial alkylation step is followed by an intramolecular displacement of a pendant leaving group, affording the cyclopropyl ring.[10][11]

This strategy offers two complementary approaches: the leaving group can be pre-installed on either the ketone or the alcohol component, enhancing the versatility of the method.[11] A key advantage is the ability to use sterically hindered ketones, which can prevent undesired side reactions like over-alkylation or reduction of the starting ketone.[10][11]

References

- 1. Novel Synthesis of Aryl Cyclopropylketones - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 2. Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds - ProQuest [proquest.com]

- 4. Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kulinkovich reaction - Wikipedia [en.wikipedia.org]

- 6. Kulinkovich Reaction [organic-chemistry.org]

- 7. youtube.com [youtube.com]

- 8. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]

- 9. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(2-Phenylcyclopropyl)ethanone: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and key technical data related to 1-(2-phenylcyclopropyl)ethanone, a significant molecule in the landscape of organic synthesis and medicinal chemistry. This document details the initial synthesis as reported in 1964, compiles available physical and chemical properties, and outlines experimental protocols. Furthermore, it explores the broader pharmacological context of related cyclopropane derivatives, offering insights for researchers in drug discovery and development.

Introduction

1-(2-Phenylcyclopropyl)ethanone, with the chemical formula C₁₁H₁₂O, is a ketone derivative featuring a phenyl-substituted cyclopropane ring.[1] Its rigid structure and the electronic properties of the cyclopropyl group make it and its derivatives valuable scaffolds in medicinal chemistry and material science. Understanding the foundational discovery and synthesis of this compound is crucial for appreciating its subsequent applications and the development of related chemical entities.

Discovery and History

The first documented synthesis of 1-(2-phenylcyclopropyl)ethanone was reported by James A. Moore and colleagues in a 1964 publication in The Journal of Organic Chemistry. The research focused on the synthesis and stereochemical assignments of various cyclopropane derivatives. This initial work laid the groundwork for further exploration of phenylcyclopropyl compounds and their chemical transformations.

Subsequent interest in 1-(2-phenylcyclopropyl)ethanone and its analogs has been driven by the diverse biological activities observed in the broader class of cyclopropane-containing molecules. These activities include potential applications as enzyme inhibitors, antimicrobial agents, and central nervous system modulators.[2][3][4] While specific pharmacological studies on 1-(2-phenylcyclopropyl)ethanone are not extensively documented in publicly available literature, its structural similarity to known psychoactive compounds, such as the phenylcyclopropylamines, suggests its potential as a precursor or a research tool in neuroscience.

Physicochemical Properties

A summary of the available quantitative data for 1-(2-phenylcyclopropyl)ethanone is presented in Table 1. It is important to note that some physical properties, such as melting point and refractive index, are not consistently reported across all databases.

Table 1: Physicochemical Properties of 1-(2-phenylcyclopropyl)ethanone

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₂O | [1] |

| Molecular Weight | 160.21 g/mol | [1] |

| CAS Number | 827-92-9 | [1] |

| Boiling Point | 73 °C at 0.3 Torr | [5] |

| Density (Predicted) | 1.077 ± 0.06 g/cm³ | [5] |

Experimental Protocols

The seminal 1964 paper by Moore et al. provides the foundational experimental protocol for the synthesis of 1-(2-phenylcyclopropyl)ethanone. The synthesis involves the reaction of styrene with an appropriate acetyl-donating reagent to form the cyclopropyl ring.

Synthesis of 1-(2-Phenylcyclopropyl)ethanone (Adapted from Moore et al., 1964)

A generalized synthetic workflow for the preparation of phenylcyclopropyl ketones is depicted in the following diagram.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. Brief review on cyclopropane analogs: Synthesis and their pharmacological applications [hero.epa.gov]

- 3. researchgate.net [researchgate.net]

- 4. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 5. 827-92-9 CAS MSDS (1-(2-PHENYL-CYCLOPROPYL)-ETHANONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

The Phenylcyclopropyl Group: An In-depth Technical Guide to its Electronic Properties for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phenylcyclopropyl motif is a unique structural element increasingly utilized in medicinal chemistry and drug design. Its rigid conformation and distinct electronic properties offer advantages in fine-tuning the pharmacological profiles of therapeutic agents. This technical guide provides a comprehensive analysis of the electronic nature of the phenylcyclopropyl group, detailing its substituent effects, relevant quantitative electronic parameters, and the spectroscopic evidence that underpins our understanding. Detailed experimental protocols for the determination of these properties are also provided to aid researchers in their own investigations.

Introduction: The Unique Nature of the Phenylcyclopropyl Group

The cyclopropane ring, due to its significant strain and the resulting rehybridization of its carbon-carbon bonds, exhibits electronic properties that are often compared to those of a carbon-carbon double bond. When appended to a phenyl ring, the cyclopropyl group engages in electronic interactions that influence the reactivity and properties of the aromatic system. It is generally characterized as a weak π-electron donor, capable of donating electron density into the phenyl ring through conjugation. This property is of significant interest to medicinal chemists, as it can be used to modulate the electronics of a molecule to enhance binding to a biological target, improve metabolic stability, or alter pharmacokinetic properties. For instance, the phenylcyclopropylamine structure is the core of the well-known monoamine oxidase (MAO) inhibitor, tranylcypromine, where its electronic and conformational features are crucial for its inhibitory activity.

Quantitative Analysis of Electronic Effects

The electronic influence of a substituent on an aromatic ring is most commonly quantified using Hammett and related substituent constants. These parameters provide a valuable tool for understanding and predicting reaction rates and equilibria.

Hammett Substituent Constants

The Hammett equation, log(k/k₀) = σρ or log(K/K₀) = σρ, relates the rate (k) or equilibrium constant (K) of a reaction for a substituted aromatic compound to the rate or equilibrium constant of the unsubstituted parent compound (k₀ or K₀). The substituent constant (σ) is a measure of the electronic effect of the substituent, while the reaction constant (ρ) is a measure of the sensitivity of the reaction to these effects.

The cyclopropyl group is considered an electron-donating group, which is reflected in its negative Hammett constant values. This electron donation occurs through a combination of inductive and resonance effects.

| Parameter | Value | Description |

| σm | -0.07 | Represents the inductive effect of the cyclopropyl group from the meta position. |

| σp | -0.21 | Represents the combined inductive and resonance effects of the cyclopropyl group from the para position. |

| σ+ | -0.48 | Represents the electronic effect in reactions involving the formation of a positive charge at the benzylic position, indicating strong stabilization of the carbocation. |

Table 1: Hammett Substituent Constants for the Cyclopropyl Group.[1]

The negative values for both σm and σp confirm the electron-donating nature of the cyclopropyl group. The more negative value of σp compared to σm indicates that the electron donation is more pronounced at the para position, which is characteristic of a group that donates electrons through resonance (conjugation). The significantly more negative σ+ value highlights the cyclopropyl group's strong ability to stabilize an adjacent positive charge, a property that is particularly relevant in the study of reaction mechanisms and carbocation intermediates.

Spectroscopic Evidence of Electronic Effects

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, provide direct evidence of the electronic influence of the cyclopropyl group on the phenyl ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The electron-donating nature of the cyclopropyl group leads to increased electron density on the aromatic ring, particularly at the ortho and para positions. This increased electron density results in shielding of the aromatic protons and carbons, causing them to resonate at higher fields (lower ppm values) in the NMR spectrum compared to unsubstituted benzene.

| Compound | Position | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |

| Benzene | - | 7.34 | 128.5 |

| Phenylcyclopropane | ortho | 7.25 | 126.5 |

| meta | 7.32 | 128.4 | |

| para | 7.10 | 125.7 | |

| ipso | - | 145.9 | |

| p-Nitrophenylcyclopropane | ortho to c-Pr | 7.45 | 127.5 |

| meta to c-Pr | 8.15 | 123.8 |

Table 2: 1H and 13C NMR Chemical Shifts for Phenylcyclopropane and a Substituted Derivative (in CDCl3), Illustrating the Shielding Effect of the Cyclopropyl Group and the Deshielding Effect of a Nitro Group.

As shown in Table 2, the ortho and para protons of phenylcyclopropane are shifted upfield relative to benzene, consistent with electron donation from the cyclopropyl group. The 13C NMR data further supports this, with the para carbon showing a significant upfield shift. In contrast, the addition of a strong electron-withdrawing group like a nitro group at the para position deshields the aromatic protons, shifting them downfield.

Infrared (IR) Spectroscopy

The electronic effects of the cyclopropyl group can also be observed in the IR spectrum. The stretching frequencies of bonds within the aromatic ring are sensitive to the electron density. Electron-donating groups generally lead to a slight decrease in the wavenumber of the aromatic C-C stretching vibrations. Characteristic IR absorptions for the cyclopropyl group itself include C-H stretching vibrations around 3100-3000 cm-1 and ring deformation (breathing) modes near 1020 cm-1.

| Functional Group | Vibration Type | Characteristic Wavenumber (cm-1) |

| Cyclopropyl C-H | Stretching | ~3080 - 3000 |

| Aromatic C-H | Stretching | ~3100 - 3000 |

| Aromatic C=C | Ring Stretching | ~1600 and ~1500 |

| Cyclopropyl Ring | "Breathing" | ~1020 |

Table 3: General IR Absorption Frequencies for the Phenylcyclopropyl Moiety.

Experimental Protocols for Determining Electronic Parameters

Accurate determination of Hammett constants is crucial for quantitative structure-activity relationship (QSAR) studies. The following are detailed methodologies for the key experiments used to derive σ, σp, and σ+ values.

Determination of σm and σp via pKa Measurement of Substituted Benzoic Acids

This method is the basis for the original Hammett constants and relies on measuring the acid dissociation constant (Ka) of meta- and para-substituted benzoic acids.

Principle: The substituent's electronic effect influences the stability of the carboxylate anion. Electron-withdrawing groups stabilize the anion, increasing acidity (lower pKa), while electron-donating groups destabilize it, decreasing acidity (higher pKa).

Methodology:

-

Synthesis: Synthesize the required m-cyclopropylbenzoic acid and p-cyclopropylbenzoic acid.

-

Solution Preparation: Prepare a series of solutions of the synthesized acid at a known concentration (e.g., 0.01 M) in a standardized solvent system (typically water or a water/co-solvent mixture at 25 °C).

-

Potentiometric Titration:

-

Calibrate a pH meter with standard buffer solutions.

-

Titrate the benzoic acid solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each addition of titrant.

-

The pKa is determined from the titration curve as the pH at the half-equivalence point.

-

-

Calculation of σ:

-

The Hammett constant is calculated using the equation: σ = pKa (benzoic acid) - pKa (substituted benzoic acid) .

-

By definition, the reaction constant (ρ) for the ionization of benzoic acid in water at 25 °C is 1.

-

Determination of σ+ via Solvolysis of Substituted Benzyl Derivatives

The σ+ constants are determined from the rates of solvolysis of substituted cumyl chlorides (or other suitable benzyl derivatives) that proceed through a carbocation intermediate.

Principle: The rate-determining step is the formation of a benzylic carbocation. Electron-donating substituents that can stabilize this positive charge through resonance will significantly accelerate the reaction rate.

Methodology:

-

Synthesis: Synthesize the appropriate precursor, such as p-cyclopropylcumyl chloride.

-

Kinetic Runs:

-

Prepare a solution of the substrate in a suitable solvent (e.g., 90% acetone/water).

-

Maintain the reaction at a constant temperature (e.g., 25 °C) in a thermostatted bath.

-

Monitor the progress of the reaction over time. This can be done by:

-

Conductivity: Measuring the increase in conductivity as HCl is produced.

-

Titration: Periodically withdrawing aliquots and titrating the produced HCl with a standard base.

-

Spectroscopy: Following the disappearance of the starting material or the appearance of the product using UV-Vis or NMR spectroscopy.

-

-

-

Rate Constant Calculation:

-

The reaction follows first-order kinetics. The rate constant (k) is determined by plotting ln([Substrate]) versus time, where the slope is -k.

-

-

Calculation of σ+:

-

The σ+ value is calculated using the Hammett-Brown equation: σ+ = (log(k/k₀)) / ρ , where k is the rate constant for the substituted compound, k₀ is for the unsubstituted compound, and ρ is the reaction constant for this specific solvolysis reaction (a known value, e.g., -4.54 for cumyl chloride solvolysis).

-

Application in Drug Design: The Case of Phenylcyclopropylamine MAO Inhibitors

The electronic properties of the phenylcyclopropyl group are critical to its use in drug design. A prime example is the irreversible inhibition of monoamine oxidase (MAO) by tranylcypromine (trans-2-phenylcyclopropylamine).

MAO is a flavin-containing enzyme that catalyzes the oxidative deamination of neurotransmitters like serotonin and norepinephrine. Tranylcypromine acts as a mechanism-based inhibitor. The enzyme initiates its normal catalytic cycle by oxidizing the amine to an iminium ion. However, the unique electronic nature and strain of the cyclopropyl ring lead to a subsequent homolytic cleavage of a C-C bond in the ring. This generates a radical species that covalently modifies the flavin adenine dinucleotide (FAD) cofactor of the enzyme, leading to irreversible inhibition.

Conclusion

The phenylcyclopropyl group presents a fascinating case study in the interplay of steric and electronic effects. Its characterization as a weak electron-donating group, capable of stabilizing adjacent positive charge, is well-supported by quantitative data from Hammett analysis and qualitative evidence from NMR and IR spectroscopy. For researchers in drug development, a thorough understanding of these electronic properties is essential for the rational design of molecules with optimized activity, selectivity, and pharmacokinetic profiles. The methodologies outlined in this guide provide a framework for the continued investigation and application of this valuable structural motif.

References

1-(2-phenylcyclopropyl)ethanone derivatives and analogs

An In-Depth Technical Guide to 1-(2-Phenylcyclopropyl)ethanone Derivatives and Analogs for Researchers and Drug Development Professionals.

Introduction

The 1-(2-phenylcyclopropyl)ethanone core is a fascinating structural motif that has garnered significant attention in medicinal chemistry. Its derivatives are analogs of phenylcyclopropylamines, a class of compounds known for their diverse biological activities. The defining feature of this scaffold is the cyclopropyl ring fused to a phenyl group, which imparts a rigid, three-dimensional conformation. This unique stereochemical and electronic nature makes it an attractive starting point for designing novel therapeutic agents.

Phenylcyclopropylamine derivatives, such as the antidepressant tranylcypromine, are well-established as potent inhibitors of monoamine oxidases (MAOs).[1] This has inspired the exploration of related structures, including 1-(2-phenylcyclopropyl)ethanone derivatives, as modulators of various enzymes and receptors. These compounds serve as valuable tools for probing biological systems and as lead structures in drug discovery programs targeting a range of diseases, from cancer to neurological disorders and infectious diseases.[1][2]

This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of 1-(2-phenylcyclopropyl)ethanone derivatives and their analogs. It includes detailed experimental protocols, quantitative biological data, and visualizations of relevant biological pathways to serve as a practical resource for researchers in the field.

Synthesis Strategies

The synthesis of 1-(2-phenylcyclopropyl)ethanone and its derivatives often involves the construction of the strained cyclopropane ring as a key step. Several synthetic strategies have been developed, with the Corey-Chaykovsky reaction being a prominent method.

A general approach involves the cyclopropanation of α,β-unsaturated ketones, such as chalcones, which can be readily synthesized through aldol condensation.[3]

Caption: General workflow for the synthesis of 1-(2-phenylcyclopropyl)ethanone derivatives.

Experimental Protocol: Corey-Chaykovsky Cyclopropanation

This protocol is adapted from the synthesis of (het)aryl 2-(2-hydroxyaryl)cyclopropyl ketones.[3]

Materials:

-

Appropriate 2-hydroxychalcone (1.00 mmol)

-

Trimethylsulfoxonium iodide (1.10 mmol)

-

Sodium hydride (60% dispersion in mineral oil, 1.20 mmol)

-

Anhydrous DMSO (5 mL)

-

Argon atmosphere

Procedure:

-

A suspension of sodium hydride in anhydrous DMSO is stirred under an argon atmosphere at room temperature.

-

Trimethylsulfoxonium iodide is added in one portion. The resulting mixture is stirred at room temperature for 15-20 minutes until the evolution of hydrogen gas ceases.

-

The 2-hydroxychalcone, dissolved in anhydrous DMSO, is added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature for 1-2 hours.

-

Upon completion (monitored by TLC), the reaction mixture is poured into ice-cold water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 1-acyl-2-(ortho-hydroxyaryl)cyclopropane.

Biological Activities and Therapeutic Potential

Derivatives of the 1-(2-phenylcyclopropyl)ethanone scaffold have been investigated for a wide range of biological activities, demonstrating their potential as versatile therapeutic agents.

Enzyme Inhibition

Monoamine Oxidase (MAO) Inhibition: The parent amine analogs are potent MAO inhibitors.[1] Fluorination of the cyclopropane ring has been shown to significantly impact inhibitory activity against tyramine oxidase, a related copper-containing monoamine oxidase. For example, trans-2-fluoro-2-phenylcyclopropylamine was found to be a potent competitive inhibitor with an IC50 value 10 times lower than that of the non-fluorinated tranylcypromine.[4] This highlights the sensitivity of the enzyme to substitution on the cyclopropane ring.

Lysine-Specific Demethylase 1 (LSD1) Inhibition: The trans-2-phenylcyclopropylamine scaffold has been successfully utilized to develop mechanism-based inhibitors of LSD1, an important target in cancer chemotherapy.[1] This suggests that ketone-containing analogs could also be explored for this activity.

MCR-1 Inhibition: Derivatives of 1-phenyl-2-(phenylamino)ethanone have been identified as inhibitors of MCR-1, a protein that confers resistance to the last-resort antibiotic colistin.[5] These compounds have been shown to inhibit the phosphoethanolamine (PEA) transfer reaction catalyzed by MCR-1, thereby restoring colistin's efficacy against resistant bacteria.[5][6]

Caption: Mechanism of MCR-1 inhibition by 1-phenyl-2-(phenylamino)ethanone derivatives.

VEGFR-2 Kinase Inhibition: Thieno[2,3-d]pyrimidine derivatives, which can be considered bioisosteres or analogs, have been synthesized and shown to be potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in tumor angiogenesis.[7]

Receptor Modulation

Analogs such as 2-phenylcyclopropylmethylamine derivatives have been designed as partial agonists for the dopamine D2 receptor (D2R), a primary target for third-generation antipsychotics.[8]

Anti-inflammatory and Anticancer Activity

Chalcones and related diarylpentanoids, which are often precursors to 1-(2-phenylcyclopropyl)ethanone derivatives, exhibit antitumor activity.[9] Furthermore, 2-benzylidene-1-indanone derivatives, which share the α,β-unsaturated ketone system within a cyclic structure, have demonstrated anti-inflammatory properties by inhibiting the production of IL-6 and TNF-α.[10] Some prop-2-en-1-one derivatives have been shown to inhibit neutrophilic inflammation by modulating MAPK and Akt pathways.[11]

Caption: Modulation of inflammatory pathways by related enone derivatives.

Quantitative Data and Structure-Activity Relationships (SAR)

The biological activity of these compounds is highly dependent on the nature and position of substituents on both the phenyl ring and the cyclopropane moiety.

| Compound Class/Derivative | Target | Activity | IC50 / GI50 | Reference |

| trans-2-Fluoro-2-phenylcyclopropylamine | Tyramine Oxidase | Inhibition | ~10x more potent than tranylcypromine | [4] |

| Thieno[2,3-d]pyrimidine Derivative 17f | VEGFR-2 | Inhibition | 0.23 ± 0.03 µM | [7] |

| Thieno[2,3-d]pyrimidine Derivative 17f | HCT-116 Cells | Cytotoxicity | 2.80 ± 0.16 µM | [7] |

| Thieno[2,3-d]pyrimidine Derivative 17f | HepG2 Cells | Cytotoxicity | 4.10 ± 0.45 µM | [7] |

| 1-Phenyl-2-(phenylamino)ethanone 6p | MCR-1 expressing E. coli | Reversal of Colistin Resistance | Complete inhibition at 25 µM | [5] |

| 1-Phenyl-2-(phenylamino)ethanone 6q | MCR-1 expressing E. coli | Reversal of Colistin Resistance | Complete inhibition at 25 µM | [5] |

| Enone Derivative 6a | Human Neutrophils (fMLF-induced) | Superoxide Anion Inhibition | 1.23 µM | [11] |

| Enone Derivative 6a | Human Neutrophils (fMLF-induced) | Elastase Release Inhibition | 1.37 µM | [11] |

Key SAR Insights:

-

Ring Substitution: For MCR-1 inhibitors, molecular docking studies suggest that potent compounds form hydrogen bonds with key residues like Glu246 and Thr285 in the enzyme's active site.[5]

-

Stereochemistry: The stereochemistry of the cyclopropane ring is often crucial for biological activity, as seen with the trans configuration being preferred for many MAO and LSD1 inhibitors.[1]

-

Fluorine Substitution: The addition of fluorine to the cyclopropane ring can dramatically increase potency, as demonstrated in the inhibition of tyramine oxidase.[4]

Experimental Protocols for Biological Assays

Protocol: VEGFR-2 Kinase Inhibition Assay

This is a representative protocol for assessing VEGFR-2 inhibition.[7]

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme using an ELISA-based method.

Procedure:

-

Recombinant human VEGFR-2 is incubated with the test compounds at various concentrations in a kinase assay buffer.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction mixture is incubated for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified, typically using a phosphospecific antibody in an ELISA format.

-

The percentage of inhibition is calculated relative to a control without the inhibitor.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol: Cell-Based MCR-1 Inhibition Assay

This protocol assesses the ability of compounds to restore colistin susceptibility.[5]

Procedure:

-

E. coli BL21(DE3) cells expressing the mcr-1 gene are cultured to the logarithmic growth phase.

-

The bacterial suspension is diluted and added to a 96-well microtiter plate.

-

Test compounds are added to the wells at a fixed concentration (e.g., 25 µM).

-

Colistin is added at a concentration that is normally sub-lethal to the resistant strain (e.g., 2 µg/mL).

-

The plates are incubated overnight at 37°C.

-

Bacterial growth is assessed by measuring the optical density at 600 nm (OD600).

-

Complete inhibition of growth indicates that the compound has successfully reversed colistin resistance.

Conclusion

The 1-(2-phenylcyclopropyl)ethanone scaffold and its analogs represent a rich area for therapeutic innovation. The rigid cyclopropane ring offers a unique platform for creating compounds with specific three-dimensional orientations, enabling precise interactions with biological targets. The diverse biological activities, ranging from enzyme inhibition to receptor modulation, underscore the versatility of this chemical class. Future research focusing on systematic modifications of the core structure, guided by computational modeling and detailed SAR studies, is likely to yield novel and potent drug candidates for a variety of human diseases. This guide provides a foundational resource to aid researchers and drug development professionals in this exciting endeavor.

References

- 1. An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cjph.com.cn [cjph.com.cn]

- 3. Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Diastereoselective Synthesis of 1-(2-phenylcyclopropyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the diastereoselective synthesis of trans-1-(2-phenylcyclopropyl)ethanone, a valuable building block in medicinal chemistry and organic synthesis. The featured method is an improved Corey-Chaykovsky reaction that offers high diastereoselectivity, operational simplicity, and excellent yields.

Introduction

The cyclopropyl moiety is a key structural feature in numerous biologically active compounds and approved pharmaceuticals. Its unique conformational properties and electronic nature can significantly influence the pharmacological profile of a molecule. The diastereoselective synthesis of substituted cyclopropanes, such as 1-(2-phenylcyclopropyl)ethanone, is therefore of great interest to researchers in drug discovery and development. This document outlines a reliable and efficient protocol for the synthesis of the trans isomer of 1-(2-phenylcyclopropyl)ethanone via the Corey-Chaykovsky reaction of benzalacetophenone (chalcone) with dimethylsulfoxonium methylide.

Reaction Principle

The Corey-Chaykovsky reaction is a classic method for the formation of three-membered rings. In the context of α,β-unsaturated ketones (enones), the reaction proceeds via a conjugate addition (1,4-addition) of a sulfur ylide to the enone. The resulting enolate then undergoes an intramolecular nucleophilic attack, displacing the sulfur-containing group to form the cyclopropane ring. The use of dimethylsulfoxonium methylide, a stabilized sulfur ylide, generally favors this 1,4-addition pathway, leading to the desired cyclopropyl ketone.[1][2] The reaction typically exhibits high diastereoselectivity, yielding the thermodynamically more stable trans-cyclopropane product.[3][4]

Quantitative Data Summary

The following table summarizes the results for the diastereoselective synthesis of trans-1-(2-phenylcyclopropyl)ethanone using the improved Corey-Chaykovsky protocol.

| Substrate | Product | Reagents | Base | Solvent | Yield (%) | Diastereomeric Ratio (trans:cis) | Reference |

| Benzalacetophenone (Chalcone) | trans-1-(2-phenylcyclopropyl)ethanone | Trimethylsulfoxonium iodide | MTBD | Acetonitrile | 90 | >98:2 (exclusive trans) | [5] |

MTBD : 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene

Experimental Protocol

This protocol is adapted from the improved procedure for dimethylsulfoxonium methylide cyclopropanation reported by Paxton and Taylor.[5]

Materials:

-

Benzalacetophenone (Chalcone)

-

Trimethylsulfoxonium iodide

-

7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD)

-

Acetonitrile (anhydrous)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)

-

Equipment for solvent evaporation (rotary evaporator)

-

Chromatography supplies (silica gel, solvents for elution)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add benzalacetophenone (1.0 eq).

-

Reagent Addition: Add trimethylsulfoxonium iodide (1.2 eq) to the flask.

-

Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a suitable concentration (e.g., 0.2 M with respect to the benzalacetophenone).

-

Base Addition: Add 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) (1.2 eq) to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes) to afford pure trans-1-(2-phenylcyclopropyl)ethanone.

Visualizations

Reaction Scheme

Caption: Corey-Chaykovsky reaction for the synthesis of trans-1-(2-phenylcyclopropyl)ethanone.

Experimental Workflow

References

- 1. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 2. adichemistry.com [adichemistry.com]

- 3. Anti-addition of Dimethylsulfoxonium Methylide to Acyclic α,β-Unsaturated Ketones and Its Application in Formal Synthesis of an Eicosanoid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]

- 5. Improved Dimethylsulfoxonium Methylide Cyclopropanation Procedures, Including a Tandem Oxidation Variant [organic-chemistry.org]

Application Notes and Protocols for Simmons-Smith Cyclopropanation of Styrene Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Simmons-Smith reaction is a cornerstone of organic synthesis, providing a reliable method for the stereospecific conversion of alkenes into cyclopropanes.[1] This reaction is particularly valuable in medicinal chemistry and drug development due to the prevalence of the cyclopropane motif in biologically active molecules, where it can impart unique conformational constraints and metabolic stability.[1] For styrene derivatives, this reaction allows for the synthesis of phenylcyclopropanes, which are key intermediates and structural components in a variety of pharmaceutical agents.